Morphine 3-nicotinate can be synthesized from morphine, which is classified as a phenanthrene alkaloid. The classification of morphine derivatives like morphine 3-nicotinate falls under the category of opioids, specifically as an opioid analgesic. Its structure allows it to interact with the mu-opioid receptors in the central nervous system, similar to morphine but with potentially altered pharmacokinetic and pharmacodynamic properties.
The synthesis of morphine 3-nicotinate involves several steps. A common method utilizes morphine hydrochloride as the starting material, which is reacted with nicotinoyl chloride in the presence of a base such as pyridine or dimethylformamide (DMF) and a catalyst like 4-dimethylaminopyridine (DMAP).
The reaction exploits the reactivity differences between the phenolic (3-position) and alcoholic (6-position) hydroxyl groups on morphine, allowing selective functionalization at the desired site .
Morphine 3-nicotinate has a molecular formula of , indicating that it contains 23 carbon atoms, 26 hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The compound's structure can be represented as follows:
The molecular weight of morphine 3-nicotinate is approximately 410.46 g/mol. The compound's stereochemistry is vital for its interaction with opioid receptors, influencing its pharmacological activity.
Morphine 3-nicotinate can undergo various chemical reactions typical for esters and phenolic compounds:
These reactions are significant for understanding how morphine 3-nicotinate might metabolize in biological systems or be modified for therapeutic applications.
Morphine 3-nicotinate acts primarily as an agonist at mu-opioid receptors in the brain and spinal cord. Its mechanism involves:
Research indicates that such derivatives may exhibit enhanced analgesic properties or reduced side effects compared to traditional opioids .
Morphine 3-nicotinate is primarily explored for its potential applications in pain management therapies due to its opioid activity. Additionally, it may be investigated for:
Morphine 3-nicotinate (C₂₃H₂₂N₂O₄, CID 158392) is a semi-synthetic ester derivative formed through conjugation of morphine’s C3 phenolic hydroxyl group with nicotinic acid. The core morphinan structure retains morphine’s pentacyclic framework: four fused rings (A–D) and a piperidine ring (E). Critical stereochemical features include five chiral centers at C5(R), C6(S), C9(R), C13(S), and C14(R), which enforce a T-shaped three-dimensional topology essential for opioid receptor recognition. The ester linkage at C3 introduces rotational flexibility between the morphine scaffold and the nicotinyl moiety, altering electron distribution in ring A. The pyridine ring of nicotinate adopts a planar conformation, positioned perpendicular to morphine’s phenanthrene system, as confirmed by computational modeling. This spatial arrangement may influence intermolecular interactions in crystalline states or receptor binding interfaces [1] [7].
Table 1: Molecular Descriptors of Morphine 3-Nicotinate
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₂₃H₂₂N₂O₄ | PubChem CID 158392 |
Molecular Weight | 366.44 g/mol | Calculated |
Hydrogen Bond Donors | 1 (tertiary amine) | Computational Prediction |
Hydrogen Bond Acceptors | 5 (ester, pyridine N) | CDK Analysis |
Topological Polar Surface Area | 70.1 Ų | ChemAxon |
XLogP | 2.3 | PubChem |
Unlike morphine (C₁₇H₁₉NO₃), morphine 3-nicotinate incorporates a nicotinyl group that replaces the hydrogen of the C3 phenolic OH. This modification eliminates morphine’s hydrogen-bonding capacity at C3—a key pharmacophoric element for μ-opioid receptor (MOR) activation. Consequently, the compound diverges functionally from both morphine and nicotinic acid’s endogenous roles. Compared to morphine-3-glucuronide (M3G), a major Phase II metabolite, the nicotinate ester exhibits higher lipophilicity (XLogP 2.3 vs. M3G’s -1.8), potentially enhancing blood-brain barrier permeability. Structural analogs like codeine 3-nicotinate would further diminish receptor affinity due to C3 methoxylation, underscoring the criticality of the phenolic group in opioid activity [2] [4] [7].
Synthesis leverages morphine’s nucleophilic C3 phenolate, which attacks the electrophilic carbonyl of nicotinyl derivatives. Two principal routes are employed:
Table 2: Esterification Method Comparison
Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
---|---|---|---|---|
Schotten-Baumann | 45–55 | 85–90% | Low-cost reagents | Competing hydrolysis; pH sensitivity |
DCC/DMAP | 68–75 | 95–98% | Anhydrous compatibility; no racemization | High-cost catalysts; complex purification |
Morphine 3-nicotinate displays pH-dependent solubility:
Single-crystal X-ray diffraction confirms monoclinic P2₁ space group symmetry. Key structural features:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: